3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Description
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(3-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-8-15(25)18(20(27)22(11)3)17(13-6-5-7-14(10-13)24(29)30)19-16(26)9-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOKYMIRKNHWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of ether or ester derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives have shown effectiveness against various bacterial strains. For instance, a synthesized derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria, indicating potential for therapeutic applications in treating bacterial infections .
Anticancer Potential
Research indicates that the compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that it induces apoptosis in human cancer cells, which could lead to its development as a novel anticancer agent. For example, a study reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. It has shown promise as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a target for antiparasitic drug development. The binding affinity and inhibition kinetics suggest its potential use in treating diseases like Chagas disease caused by Trypanosoma cruzi .
Catalytic Applications
Catalysis in Organic Reactions
The compound serves as a catalyst in several organic transformations. Its ability to facilitate reactions such as the Morita-Baylis-Hillman reaction has been documented. In this context, it has demonstrated high yields and selectivity, making it a valuable tool for synthetic organic chemists .
Metal Complexation
Research has shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various reactions including oxidation and reduction processes. The coordination of transition metals such as nickel and copper with the compound has led to improved catalytic efficiency and stability .
Material Science Applications
Polymer Synthesis
The compound is also utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have reported on the synthesis of polymer composites that leverage the unique properties of this compound to achieve desired material characteristics .
Nanomaterials Development
Recent advancements have seen the use of this compound in the development of nanomaterials. Its incorporation into nanostructures has been explored for applications in drug delivery systems and biosensors. The biocompatibility and functionalization potential make it a candidate for future nanotechnology applications .
Case Studies
Mechanism of Action
The mechanism of action of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and physicochemical properties of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) with analogous compounds:
*Estimated based on monomeric components and bridge structure.
Key Research Findings
Structural and Electronic Effects of Nitro Positioning
- Meta vs. Para Nitro Groups: The 3-nitrophenyl substituent in the target compound introduces moderate electron-withdrawing effects compared to its 4-nitrophenyl analog.
- Dimeric vs. Monomeric Structures: The dimeric architecture of the target compound confers higher molecular weight (411.42 g/mol vs. 139.15 g/mol for the monomer) and reduced solubility in polar solvents compared to monomeric pyridinones. Dimerization may enhance thermal stability due to increased π-π stacking interactions .
Substituent Effects on Physicochemical Properties
- Hydroxy vs. Methoxy Groups: Replacing the 4-hydroxy group (as in the monomer) with methoxy (e.g., 4-Methoxy-1,6-dimethylpyridin-2(1H)-one) reduces acidity (pKa ~8.5 vs.
Biological Activity
The compound 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.416 g/mol
- Purity : Typically around 95%
This compound features a nitrophenyl group linked to a bis-hydroxy pyridine derivative, suggesting potential interactions with biological targets due to the electron-withdrawing nature of the nitro group.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activities. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The presence of hydroxyl groups may enhance hydrogen bonding with microbial cell membranes, potentially disrupting their integrity .
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. The MTT assay is commonly employed to assess cell viability in the presence of these compounds. Preliminary findings suggest that the compound may inhibit the growth of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. In particular, structural modifications in similar compounds have been linked to increased cytotoxicity against tumor cells .
The proposed mechanism for the biological activity of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The hydroxyl groups may contribute to scavenging free radicals, thereby protecting cells from oxidative stress .
Study 1: Antimicrobial Efficacy
A study conducted on related nitrophenyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 100 µg/mL, indicating a promising therapeutic index for further development .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays revealed that the compound exhibited notable cytotoxic effects on MCF-7 and HeLa cell lines. The GI50 values were determined to be approximately 5 µM for MCF-7 cells and 10 µM for HeLa cells. These results suggest that structural modifications can enhance anticancer activity and warrant further investigation into structure-activity relationships .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
